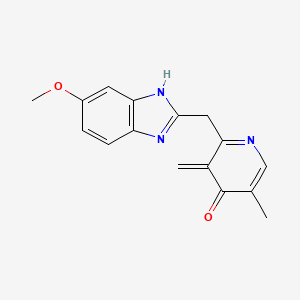

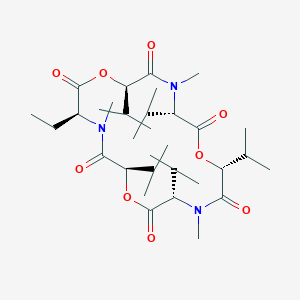

(+)-Coclaurine Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base, such as an amine . They are commonly used in medications to improve water solubility .

Molecular Structure Analysis

The molecular structure of a hydrochloride would typically include a positively charged nitrogen atom (from the organic base) and a negatively charged chloride ion .Chemical Reactions Analysis

Hydrochlorides can participate in various chemical reactions. For example, they can be converted back to their free base form by reaction with a strong base .Physical And Chemical Properties Analysis

Hydrochlorides are typically white crystalline solids. They are generally soluble in water and polar organic solvents .Mecanismo De Acción

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of (+)-Coclaurine Hydrochloride can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "L-Tyrosine", "Acetaldehyde", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Methanol" ], "Reaction": [ "1. L-Tyrosine is first converted to dopamine through decarboxylation using sodium hydroxide and heating.", "2. Dopamine is then condensed with acetaldehyde in the presence of sodium borohydride to form N-(2-hydroxyethyl)dopamine.", "3. N-(2-hydroxyethyl)dopamine is then subjected to a Pictet-Spengler reaction with formaldehyde and hydrochloric acid to form tetrahydroisoquinoline.", "4. The tetrahydroisoquinoline is then oxidized using potassium permanganate to form the desired product, (+)-Coclaurine.", "5. The final step involves the formation of (+)-Coclaurine Hydrochloride by reacting (+)-Coclaurine with hydrochloric acid in methanol." ] } | |

Número CAS |

19894-19-0 |

Fórmula molecular |

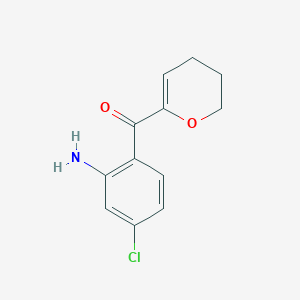

C₁₇H₁₉NO₃·HCl |

Peso molecular |

285.343646 |

Sinónimos |

(R)-1,2,3,4-Tetrahydro-1-[(4-hydroxyphenyl)methyl]-6-methoxy-7-isoquinolinol Hydrochloride; 1βH-Coclaurine Hydrochloride; (1R)-1,2,3,4-Tetrahydro-1-[(4-hydroxyphenyl)methyl]-6-methoxy-7-isoquinolinol Hydrochloride (1:1) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.